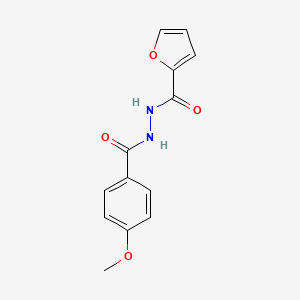

N'-(4-methoxybenzoyl)-2-furohydrazide

Description

N'-(4-Methoxybenzoyl)-2-furohydrazide is a hydrazide derivative featuring a 2-furoyl hydrazide core substituted with a 4-methoxybenzoyl group. This compound is synthesized via condensation reactions between 2-furohydrazide and substituted benzaldehydes or aroyl chlorides under reflux conditions, often using ethanol or THF as solvents and catalytic agents like acetic acid or triethylamine .

Properties

IUPAC Name |

N'-(4-methoxybenzoyl)furan-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O4/c1-18-10-6-4-9(5-7-10)12(16)14-15-13(17)11-3-2-8-19-11/h2-8H,1H3,(H,14,16)(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTIYUVMNCRNUQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)NNC(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Anticancer Activity

- N'-(4-Methoxybenzoyl)-2-furohydrazide: Limited data on direct anticancer activity, but methoxy substitution in related hydrazides (e.g., pyrrole derivatives) reduces potency compared to methyl or halogen substituents. For example, 4-methoxybenzoyl-substituted compounds showed IC₅₀ values >10 μM in cancer cell lines, whereas 4-methylbenzoyl analogs exhibited IC₅₀ = 6–8 μM .

Spectroscopic and Physical Properties

Infrared (IR) Spectroscopy

- This compound: Strong C=O stretch at ~1663–1682 cm⁻¹ (hydrazide carbonyl) and NH stretches at 3150–3319 cm⁻¹.

- N'-(2-Furylmethylene)-2-furohydrazide : Additional C=N stretch at ~1600 cm⁻¹ due to the furylmethylene group .

Nuclear Magnetic Resonance (NMR)

Substituent Effects on Reactivity and Stability

- Electron-Donating Groups (e.g., -OCH₃) : Enhance solubility in polar solvents but reduce electrophilicity, limiting reactivity in nucleophilic substitutions .

- Bulkier Substituents (e.g., Naphthyl) : Increase molecular weight (e.g., 320.34 g/mol for 2'-(4-methoxybenzoyl)-1-naphthohydrazide vs. 204.18 g/mol for N'-(2-furylmethylene)-2-furohydrazide) and steric hindrance, affecting binding to biological targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.